Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, diamines such as 4,4'-[1,4(or 1,3)-phenylenebis(isopropylidene-1,4-phenyleneoxy)]dianiline were synthesized from the condensation of diphenols and chloronitrobenzenes, followed by reduction, providing a pathway for creating aromatic polyamides and poly(amide-imide)s with high performance (Hsiao, Yang, & Fan, 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR spectroscopy and quantum-chemical calculations. These analyses reveal the conformational preferences and the extent of conjugation within the molecules, which are crucial for understanding their physical and chemical properties (Nuriev et al., 2017).
Chemical Reactions and Properties
Compounds related to Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) participate in various chemical reactions, such as the Knoevenagel reaction, leading to the synthesis of photoluminescent materials. These reactions and the resultant products' properties are pivotal for their application in electronic and photonic devices (Loewe & Weder, 2002).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and film-forming ability, are determined by the molecular structure and the nature of substituents. Polymers derived from these compounds are generally amorphous, enabling the production of transparent, tough, and flexible films suitable for high-performance materials (Hsiao, Yang, & Fan, 1995).
Scientific Research Applications
Electrochemical Properties and Synthesis : Nuriev et al. (2017) explored the electrochemical properties and synthesis of bis(crown ether) containing 1,3-distyrylbenzenes, highlighting the difference in electrochemical reduction difficulty between 1,3-distyrylbenzenes and 1,4-distyrylbenzenes due to variations in their conjugation systems (Nuriev et al., 2017).
Corrosion Inhibition : Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds, including N1,N1′-(1,4-phenylene)bis variants, demonstrating their effectiveness in protecting mild steel in acidic environments (Singh & Quraishi, 2016).
Photoluminescent Properties : Lowe and Weder (2002) synthesized and studied the photoluminescent properties of 1,4-bis variants, observing significant bathochromic shifts in emission spectra, which are indicative of the formation of excimers (Lowe & Weder, 2002).
Liquid Crystalline Polyurethanes : Hao-bo, Yunfeng, and Zheng (2006) developed novel liquid crystalline polyurethanes using 1,4-bis(p-hydroxyalkoxybenzoate)phenylene, highlighting their thermotropic properties and potential applications in materials science (Hao-bo, Yunfeng, & Zheng, 2006).
Aromatic Polyamides and Poly(amideimide)s : Hsiao, Yang, and Fan (1995) synthesized aromatic polyamides and poly(amideimide)s based on phenylenebis(isopropylidene) dianiline, examining their properties as high-performance polymeric materials (Hsiao, Yang, & Fan, 1995).
properties
IUPAC Name |
[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPYHIIELUPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070979 | |
Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
CAS RN |
68015-60-1 | |
Record name | 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68015-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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